molecular formula C28H23F4N3O5S B11498318 Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11498318
M. Wt: 589.6 g/mol
InChI Key: DHFQFSRJQOCBPR-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of 4-methoxyphenyl isocyanate with 2,3,4,5-tetrafluorobenzylamine to form the intermediate imidazolidinone.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Ethyl 4-aminobenzoate: The acetylated intermediate is coupled with ethyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C28H23F4N3O5S

Molecular Weight

589.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[(2,3,4,5-tetrafluorophenyl)methyl]imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H23F4N3O5S/c1-3-40-27(38)15-4-6-17(7-5-15)33-22(36)13-21-26(37)35(18-8-10-19(39-2)11-9-18)28(41)34(21)14-16-12-20(29)24(31)25(32)23(16)30/h4-12,21H,3,13-14H2,1-2H3,(H,33,36)

InChI Key

DHFQFSRJQOCBPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC(=C(C(=C3F)F)F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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